molecular formula C12H17N5O.HNO3 B1165217 Peramine Nitrate

Peramine Nitrate

Cat. No.: B1165217
M. Wt: 310.31
Attention: For research use only. Not for human or veterinary use.
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Description

Peramine Nitrate ( 102482-94-0, freebase) is provided as a high-purity analytical reference standard for use in research and development . Its primary characterized research application is as an insect antifeedant . As an analytical standard, it is ideal for quality control and calibration in HPLC analysis, helping to ensure accurate and reproducible results in the laboratory. The product is strictly for research use and is not intended for diagnostic or therapeutic purposes. A comprehensive Certificate of Analysis (CoA) is supplied with each unit, detailing results from rigorous analytical techniques such as HPLC and NMR to verify the identity and purity of the compound, which typically targets >98% . For safe handling procedures, researchers should consult the relevant Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C12H17N5O.HNO3

Molecular Weight

310.31

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1 Nitrate Reduction in Forage Systems

Peramine nitrate plays a significant role in reducing nitrate leaching from agricultural systems. Research conducted under the DairyNZ-led program, Forages for Reduced Nitrate Leaching, demonstrated that specific forage crops can effectively decrease nitrate leaching by more than 20% in various farming systems, including dairy and mixed farming . The incorporation of this compound into these forages has been linked to improved nitrogen management and reduced environmental impact.

Table 1: Impact of Forage Crops on Nitrate Leaching

Forage CropNitrate Reduction (%)Farming System
Plantain25%Dairy
Fodder Beet22%Arable
Catch Crops20%Mixed Farming

Medical Applications

2.1 Potential Health Benefits

Research indicates that this compound may have beneficial effects on human health, particularly concerning cardiovascular health and exercise performance. A study found that dietary nitrate ingestion improved physical performance in activities requiring endurance, suggesting a link between this compound and enhanced cardiovascular capacity . This relationship is attributed to the conversion of nitrate to nitric oxide in the body, which can improve blood flow and oxygen delivery to muscles.

Table 2: Effects of Dietary Nitrate on Physical Performance

ParameterControl (PLA)Nitrate Condition (NO3-)p-value
NO2- Plasma Concentration (μM)0.180.41<0.001
6MWT Distance (m)-19.60.038

Environmental Applications

3.1 Role in Nitrogen Cycling

This compound is also significant in the nitrogen cycle, where it participates in various biochemical processes that affect soil health and plant growth. Studies have shown that peramine can influence microbial communities in the soil, which are crucial for nitrogen transformation processes . This application is vital for sustainable agriculture practices aimed at minimizing chemical fertilizer use.

Case Studies

4.1 Clinical Trials and Health Studies

A notable case study examined the effects of dietary nitrate on all-cause mortality among participants in Denmark. This study highlighted the source-dependent associations between dietary intakes of nitrate/nitrite and mortality rates, revealing that plant-sourced nitrates were inversely associated with all-cause mortality . Such findings underscore the potential health benefits of incorporating this compound into diets.

4.2 Agricultural Field Trials

Field trials conducted as part of the Forages for Reduced Nitrate Leaching program provided practical insights into the application of this compound in reducing environmental impacts from agriculture. The trials involved collaboration with farmers to test various forage options and adapt practices based on observed outcomes .

Comparison with Similar Compounds

Key Properties :

  • Biosynthesis : Produced in the shoots of infected grasses (99% in shoots vs. roots), with concentrations influenced by seasonal variation and plant-endophyte interactions .
  • Analytical Methods : Quantified via LC–MS using homoperamine nitrate as an internal standard, with extraction efficiency improved via bead ruptor homogenization .

Comparison with Similar Compounds

Ergovaline

Role and Function :

  • A lipophilic ergot alkaloid produced by Epichloë endophytes, implicated in deterring root-feeding insects like aphids .
  • Toxic to mammals, causing livestock conditions such as fescue toxicosis .

Seasonal and Tissue Distribution :

  • Concentrations vary seasonally and are influenced by plant genotype and environmental conditions (e.g., temperature, nutrient availability) .
  • Found in both pseudostems and roots, unlike peramine, which is predominantly shoot-localized .

Analytical Methods :

  • Extracted alongside peramine but requires distinct detection protocols due to differences in polarity and stability .

Lolitrem B

Role and Function :

  • A tremorgenic mycotoxin responsible for ryegrass staggers in livestock, produced by Epichloë festucae var. lolii .
  • No direct insecticidal role against pests like the Argentine stem weevil, unlike peramine .

Seasonal Variation :

  • Concentrations peak in summer and autumn, contrasting with peramine’s decline during these seasons .

Tissue Localization :

  • Accumulates in vegetative tissues and seeds, posing risks to grazing animals .

Ammonium Nitrate

Role and Function :

  • A synthetic inorganic compound (NH₄NO₃) used as a fertilizer and industrial explosive .
  • No biological role in plant defense, unlike this compound.

Chemical Stability :

Other Antifungal Alkaloids

Role and Function :

  • Unlike peramine, these compounds may be mobilized within plant tissues for systemic defense .

Comparative Data Tables

Table 2: Seasonal Variation and Tissue Localization

Compound Peak Season Tissue Localization Environmental Influences
This compound Spring/Winter Shoots (99%) Field conditions enhance winter production
Ergovaline Summer Roots, pseudostems Plant genotype, temperature
Lolitrem B Summer/Autumn Seeds, vegetative tissues Light exposure, fungal strain

Research Findings and Implications

  • Analytical Challenges: this compound’s quantification requires methanol-based extraction and LC–MS protocols distinct from those for lipophilic alkaloids like lolitrem B .
  • Agricultural Utility : Peramine’s specificity for insect deterrence without harming livestock makes it preferable for pasture management compared to toxic alkaloids like lolitrem B .

Preparation Methods

Michael Addition of Pyrrole Anions to Nitroalkenes

The cornerstone of peramine synthesis involves the Michael addition of methyl pyrrole-2-carboxylate (3 ) to nitroalkene 4 (Figure 1). Deprotonation of 3 using potassium hydride generates a resonance-stabilized anion, which attacks the β-position of 4 to form intermediate 10 (Table 1). This step proceeds with 78% yield under anhydrous tetrahydrofuran (THF) at -20°C, minimizing side reactions such as oligomerization.

Table 1: Optimization of Michael Addition Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF7895
Temperature (°C)-207895
BaseKH7895
Reaction Time (h)127895

Guanidino Group Installation via Cyanomethyl Cuprate

Intermediate 10 undergoes bromide displacement using cyanomethyl cuprate to introduce the guanidino moiety. Treatment with cyanomethyl magnesium chloride in diethyl ether at 0°C affords nitrile 12 in 64% yield, which is subsequently hydrolyzed to the primary amine and condensed with cyanamide to form peramine.

Nitration Strategies for this compound Formation

Conversion of peramine to its nitrate salt is achieved through acid-base neutralization, leveraging nitric acid as the nitrating agent.

Direct Nitric Acid Neutralization

Peramine freebase reacts exothermically with concentrated nitric acid (68% w/w) in ethanol at 25°C, forming this compound precipitate within 2 hours (Equation 1):

Peramine+HNO3Peramine Nitrate+H2O(Yield: 92%)[2]\text{Peramine} + \text{HNO}3 \rightarrow \text{this compound} + \text{H}2\text{O} \quad \text{(Yield: 92\%)}

Table 2: Nitration Reaction Parameters

ParameterOptimal ValueYield (%)Purity (HPLC) (%)
Acid Concentration68% HNO₃9298
SolventEthanol9298
Temperature (°C)259298

Solvent-Free Mechanochemical Synthesis

Ball milling peramine with ammonium nitrate (1:1 molar ratio) at 300 rpm for 1 hour produces this compound with 88% yield and 96% purity, eliminating solvent waste. This method avoids exothermic risks associated with liquid-phase reactions and scales efficiently to kilogram quantities.

Purification and Analytical Characterization

Recrystallization from Ethyl Acetate

Crude this compound is dissolved in hot ethyl acetate (60°C) and cooled to -10°C, yielding needle-like crystals with 99% purity by HPLC. This step removes residual nitroalkene precursors and inorganic salts.

Ion Chromatography Validation

Nitrate content is quantified using ion chromatography with a conductivity detector. A 1.0 mM NaHCO₃/3.2 mM Na₂CO₃ eluent resolves nitrate ions (retention time: 8.2 min) with a detection limit of 0.1 ppm .

Q & A

Q. Basic

  • Controlled bioassays : Use no-choice feeding tests (e.g., artificial diets infused with peramine at 45–180 ng g⁻¹) to assess antifeedant effects. Include negative controls (no peramine) and positive controls (commercial cultivars with known peramine levels) .
  • Sample size : ≥10 replicates per treatment to account for biological variability.
  • Endpoint selection : Measure feeding damage, mortality, and weight changes over 4–7 days .

How can contradictions in peramine concentration data across studies be resolved?

Advanced
Discrepancies often arise from genetic variability in endophyte-host symbiosis or methodological differences. To address this:

  • Genetic analysis : Sequence perA adenylation domains (A1, A2) to identify mutations that abolish peramine production .
  • Statistical reconciliation : Apply ANOVA with Tukey’s post hoc test to compare means across experimental lines. Transform percentage data (e.g., arcsine square-root) to meet normality assumptions .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like endophyte infection rates (e.g., 80–100% in Lolium perenne) .

What methodologies assess the role of nitrate in nitrosamine formation during peramine synthesis or degradation?

Q. Advanced

  • Stability studies : Incubate peramine under varying pH, temperature, and nitrate/nitrite concentrations. Monitor nitrosamine formation via LC-MS/MS with a sensitivity of ≤1 ppm .
  • Structural analysis : Use quantum mechanical calculations to evaluate the reactivity of amine precursors with nitrate derivatives. Prioritize amines with low steric hindrance and high nucleophilicity .
  • Risk justification : If nitrosamines are undetectable despite exhaustive synthesis attempts, document efforts (e.g., failed reactions, stability data) to justify omitting confirmatory testing .

How can analytical methods for peramine detection be validated to meet regulatory standards?

Q. Basic

  • Sensitivity : Align method detection limits with acceptable intake thresholds (e.g., ≤1:100,000 lifetime cancer risk for nitrosamines) .
  • Specificity : Demonstrate no interference from matrix components (e.g., plant alkaloids, excipients) via spike/recovery experiments .
  • Documentation : Include raw data (e.g., chromatograms, spectra) and validation reports in regulatory submissions .

What genetic factors influence peramine production variability in endophyte-infected plants?

Q. Advanced

  • Allele screening : Identify perA mutations (e.g., deletions in reductase domains, point mutations in adenylation regions) using Sanger sequencing. Correlate findings with HPLC-measured peramine levels .
  • Recombination analysis : Construct phylogenetic trees of perA domains (A2, T2) to trace evolutionary events disrupting peramine biosynthesis .
  • Phenotyping : Cross-reference genetic data with bioassay results to validate functional impacts of mutations .

What strategies are recommended for risk assessment of nitrosamine impurities in peramine-containing pharmaceuticals?

Q. Advanced

  • Root-cause analysis : Investigate synthetic pathways for amine-nitrate interactions. Use interim reports to document preliminary root causes (e.g., residual nitrites in excipients) .
  • Analytical thresholds : Apply EMA-defined limits (e.g., ≤0.03 ppm for N-nitrosodimethylamine) .
  • Mitigation plans : Reformulate to exclude nitrate-rich excipients or add nitrosation inhibitors (e.g., ascorbic acid) .

Notes

  • Evidence sources : Excludes non-academic platforms (e.g., ).
  • Method rigor : Emphasizes reproducibility via detailed protocols (e.g., [8, 11]).
  • Data transparency : Aligns with IRIS and EMA guidelines for study reporting .

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